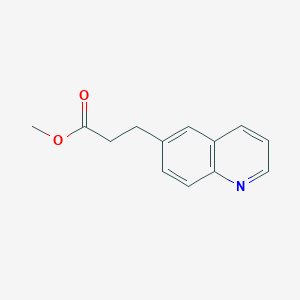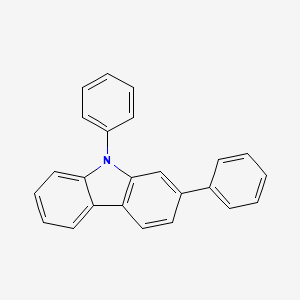
2,9-Diphenyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Diphenyl-9H-carbazole is an organic compound belonging to the carbazole family. It is characterized by a carbazole core with phenyl groups attached at the 2 and 9 positions. This compound is known for its excellent electronic properties, making it a valuable material in various scientific and industrial applications, particularly in optoelectronics and organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Diphenyl-9H-carbazole typically involves the reaction of carbazole with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: 2,9-Diphenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced carbazole products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carbazole-2,9-dione.
Reduction: this compound derivatives with reduced phenyl rings.
Substitution: Halogenated this compound.
Wissenschaftliche Forschungsanwendungen
2,9-Diphenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in photodynamic therapy.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties
Wirkmechanismus
The mechanism of action of 2,9-Diphenyl-9H-carbazole in optoelectronic applications involves its ability to transport charge efficiently. The phenyl groups attached to the carbazole core enhance its electronic properties by increasing the compound’s conjugation length, thereby improving its ability to conduct electricity. This makes it an ideal material for use in OLEDs and other electronic devices .
Vergleich Mit ähnlichen Verbindungen
3,6-Diphenyl-9H-carbazole: Another carbazole derivative with phenyl groups at the 3 and 6 positions.
Poly(2,7-carbazole): A polymeric form of carbazole with phenyl groups at the 2 and 7 positions, known for its extended conjugation length and lower bandgap energy.
Uniqueness: 2,9-Diphenyl-9H-carbazole is unique due to its specific substitution pattern, which provides a balance between electronic properties and structural stability. This makes it particularly suitable for use in high-performance optoelectronic devices .
Eigenschaften
Molekularformel |
C24H17N |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2,9-diphenylcarbazole |
InChI |
InChI=1S/C24H17N/c1-3-9-18(10-4-1)19-15-16-22-21-13-7-8-14-23(21)25(24(22)17-19)20-11-5-2-6-12-20/h1-17H |
InChI-Schlüssel |
ZIVHFBWCUCQNCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505007.png)
![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
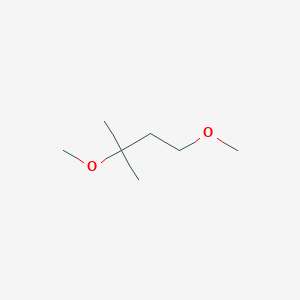
![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)

![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
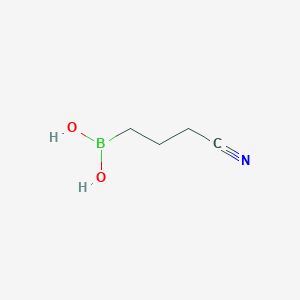
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
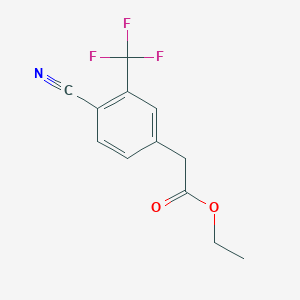
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
